MK-2461

Catalog No.
S548402
CAS No.
917879-39-1
M.F
C24H25N5O5S
M. Wt
495.554
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
MK-2461

CAS Number

917879-39-1

Product Name

MK-2461

IUPAC Name

14-[[[(2R)-1,4-dioxan-2-yl]methyl-methylsulfamoyl]amino]-5-(1-methylpyrazol-4-yl)-2-oxo-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaene

Molecular Formula

C24H25N5O5S

Molecular Weight

495.554

InChI

InChI=1S/C24H25N5O5S/c1-28-13-18(12-26-28)17-9-22-23(25-11-17)6-4-16-3-5-19(10-21(16)24(22)30)27-35(31,32)29(2)14-20-15-33-7-8-34-20/h3-6,9-13,20,27H,7-8,14-15H2,1-2H3/t20-/m1/s1

InChI Key

JGEBLDKNWBUGRZ-HXUWFJFHSA-N

SMILES

CN1C=C(C=N1)C2=CC3=C(C=CC4=C(C3=O)C=C(C=C4)NS(=O)(=O)N(C)CC5COCCO5)N=C2

Solubility

Soluble in DMSO, not in water

Synonyms

MK2461; MK 2461; MK-2461

Description

The exact mass of the compound MK-2461 is 495.15764 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Inhibition of c-Met Receptor

MK-2461 acts as a kinase inhibitor, specifically targeting a protein called c-Met (also known as hepatocyte growth factor receptor). C-Met plays a crucial role in cell signaling pathways that regulate cell growth, migration, and survival. In some cancers, c-Met is overexpressed or mutated, leading to uncontrolled cell proliferation and tumor formation. Studies have shown that MK-2461 effectively inhibits the activated form of c-Met, thereby blocking these pro-cancerous signals.

Activity against other Kinases

While c-Met is a primary target, MK-2461 also exhibits inhibitory activity against other kinases, including fibroblast growth factor receptor (FGFR), platelet-derived growth factor receptor (PDGFR), and others []. This multi-targeted approach may be beneficial for treating cancers driven by different signaling pathways.

Purity

>98%

XLogP3

1.2

Exact Mass

495.15764

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Mk-2461

Dates

Modify: 2023-08-15
1. Pan, Bo-Sheng; Chan, Grace K. Y.; Chenard, Melissa; Chi, An; Davis, Lenora J.; Deshmukh, Sujal V.; Gibbs, Jackson B.; Gil, Susana; Hang, Gaozhen; Hatch, Harold; Jewell, James P.; Kariv, Ilona; Katz, Jason D.; Kunii, Kaiko; Lu, Wei; Lutterbach, Bart A.; Paweletz, Cloud P.; Qu, Xianlu; Reilly, John F.; Szewczak, Alexander A.; Zeng, Qinwen; Kohl, Nancy E.; Dinsmore, Christopher J. MK-2461, a Novel Multitargeted Kinase Inhibitor, Preferentially Inhibits the Activated c-Met Receptor. Cancer Research (2010), 70(4), 1524-1533.
2. Burgess, Theresa L.; Coxon, Angela; Dussault, Isabelle; Kaplan-Lefko, Paula; Polverino, Anthony J.; Beaupre, Darrin. Combinations VEGF(R) inhibitors and hepatocyte growth factor (c-met) inhibitors for the treatment of cancer. PCT Int. Appl. (2009), 83pp. CODEN: PIXXD2 WO 2009140549
3. Tomillero A; Moral M A Gateways to clinical trials. Methods and findings in experimental and clinical pharmacology (2009), 31(1), 47-57.

Explore Compound Types